molecular formula C15H19NO4 B8276858 (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID

(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID

Cat. No.: B8276858
M. Wt: 277.31 g/mol
InChI Key: FDYFMLIBIVYNOU-UHFFFAOYSA-N
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Description

(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a benzyloxycarbonyl protecting group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-phenylmethoxycarbonylazepane-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)

InChI Key

FDYFMLIBIVYNOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Carboxyhomopiperidine (Source: U.S. Pat. No. 4,409,146) is reacted with benzoxycarbonyl chloride to give 3-(carboxy)-1-homopiperidinecarboxylic acid phenylmethyl ester. This derivative is isolated and reacted with diborane in tetrahydrofuran to give 3-(hydroxymethyl)-1-homopiperidinecarboxylic acid phenylmethyl ester. This derivative is isolated and reacted with pyridinium chlorochromate to give 3-(formyl)-1-homopiperidine carboxylic acid phenylmethyl ester. The epoxide of this derivative is prepared by reacting with trimethyl sulfoxonium iodide and sodium hydride in an aprotic solvent. This epoxide is reacted with sodium phenoxide and the reaction mixture is acidified to give 2-(1-hydroxy-2-phenoxyethyl)-1-homopiperidinecarboxylic acid phenylmethyl ester which is hydrogenated over palladium on carbon to give the free base of the title compound. The free base is then converted to the hydrochloride salt as in Example 38.
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